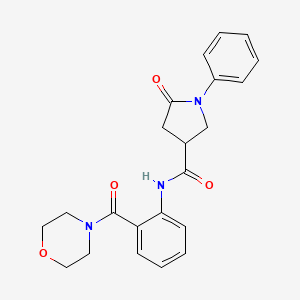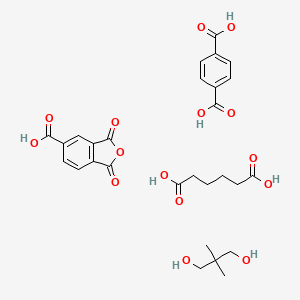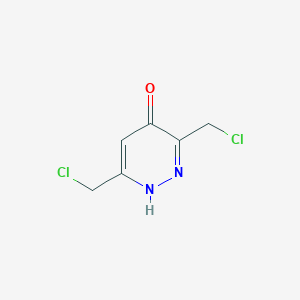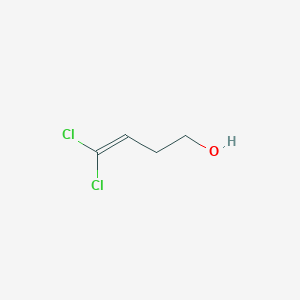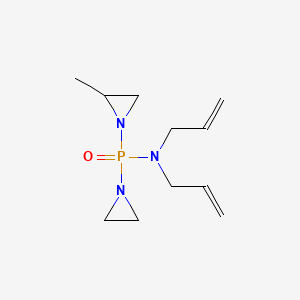
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- is a complex organic compound with the molecular formula C9H18N3OP It is known for its unique structure, which includes aziridine rings and a phosphine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- typically involves the reaction of aziridine derivatives with phosphine oxides. One common method includes the reaction of tris(2-methyl-1-aziridinyl)phosphine oxide with diallylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 25°C to 90°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with different substituents.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different phosphine oxides, while substitution reactions can produce various substituted aziridines.
Scientific Research Applications
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s aziridine rings are of interest for their potential use in DNA cross-linking studies.
Medicine: Research is ongoing into its potential as a chemotherapeutic agent due to its ability to form cross-links with DNA.
Industry: It is used in the production of flame-retardant materials and as a chemosterilant.
Mechanism of Action
The mechanism of action of phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine rings can react with DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is being explored for its potential use in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Tris(2-methyl-1-aziridinyl)phosphine oxide: Similar structure but lacks the diallylamino group.
Trimethylaziridinylphosphine oxide: Contains three aziridine rings but different substituents.
Properties
CAS No. |
41657-19-6 |
|---|---|
Molecular Formula |
C11H20N3OP |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
N-[aziridin-1-yl-(2-methylaziridin-1-yl)phosphoryl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C11H20N3OP/c1-4-6-12(7-5-2)16(15,13-8-9-13)14-10-11(14)3/h4-5,11H,1-2,6-10H2,3H3 |
InChI Key |
LXCIHXPVYQKJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1P(=O)(N2CC2)N(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


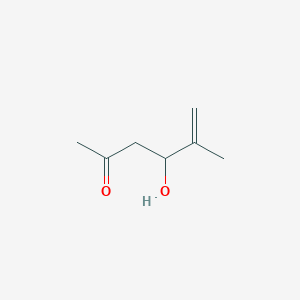
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
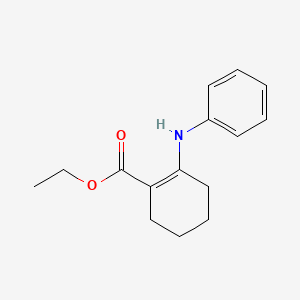
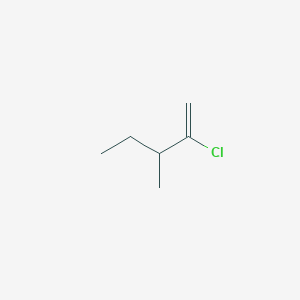
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
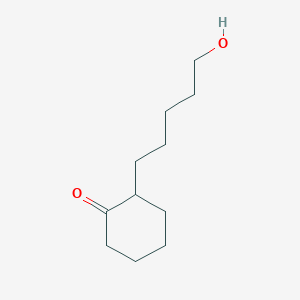
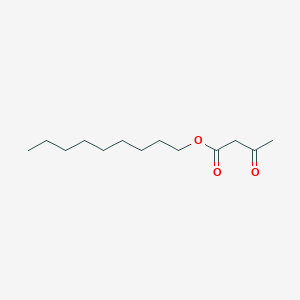
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
